molecular formula C19H18N2O3 B11208434 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-phenylpropyl)acetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-phenylpropyl)acetamide

Cat. No.: B11208434
M. Wt: 322.4 g/mol
InChI Key: HAHFKGSWKCIFBX-UHFFFAOYSA-N
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Description

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(3-PHENYLPROPYL)ACETAMIDE is a complex organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(3-PHENYLPROPYL)ACETAMIDE typically involves the following steps:

    Formation of Isoindoline Core: The isoindoline core can be synthesized through the cyclization of phthalic anhydride with primary amines under acidic conditions.

    Acylation: The resulting isoindoline derivative is then acylated with acetic anhydride to introduce the acetamide group.

    Substitution Reaction: The final step involves the substitution of the acetamide group with a 3-phenylpropylamine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds like phthalimide share a similar isoindoline core.

    N-Substituted Acetamides: Compounds with similar acetamide groups but different substituents.

Uniqueness

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(3-PHENYLPROPYL)ACETAMIDE is unique due to its specific combination of the isoindoline core and the 3-phenylpropyl substituent, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(3-phenylpropyl)acetamide

InChI

InChI=1S/C19H18N2O3/c22-17(20-12-6-9-14-7-2-1-3-8-14)13-21-18(23)15-10-4-5-11-16(15)19(21)24/h1-5,7-8,10-11H,6,9,12-13H2,(H,20,22)

InChI Key

HAHFKGSWKCIFBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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